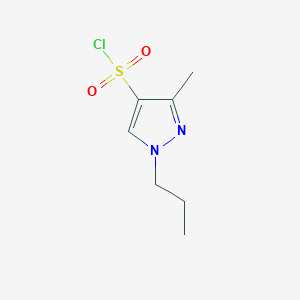

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMJWSVCOHMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599117 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006453-67-3 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a feasible synthetic pathway for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole core, followed by chlorosulfonation. The experimental protocols detailed herein are based on established and analogous chemical transformations for similar molecular scaffolds, providing a robust framework for laboratory implementation.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 1-propyl-3-methyl-1H-pyrazole. This initial step involves the condensation reaction of pentane-2,4-dione with propylhydrazine to form the pyrazole ring.

-

Step 2: Chlorosulfonation of 1-propyl-3-methyl-1H-pyrazole. The pyrazole intermediate is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-propyl-3-methyl-1H-pyrazole

This procedure is based on the well-established Knorr pyrazole synthesis, analogous to the reaction of pentane-2,4-dione with other alkyl hydrazines.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Cool the mixture in an ice bath.

-

Slowly add propylhydrazine (1.0 eq) dropwise to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-propyl-3-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-propyl-3-methyl-1H-pyrazole

This protocol is adapted from general procedures for the chlorosulfonation of aromatic and heteroaromatic compounds.

Methodology:

-

In a fume hood, add 1-propyl-3-methyl-1H-pyrazole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Gently heat the mixture to 50-60 °C and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of chlorosulfonic acid is highly exothermic.

-

The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude this compound can be dried under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Quantitative Data for Analogous Reactions

| Step | Analogous Reaction | Starting Materials | Product | Yield (%) | Reference |

| 1 | Synthesis of 3,5-dimethyl-1H-pyrazole | Pentane-2,4-dione, Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | 95 | [1] |

| 2 | Sulfonylation of 3,5-dimethyl-1H-pyrazole | 3,5-dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | [1] |

Visualization of the Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: General laboratory workflow for the two-step synthesis.

Disclaimer: The experimental protocols provided are based on analogous chemical reactions and should be adapted and optimized for specific laboratory conditions. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide on 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. While experimental data for this specific compound is limited in publicly available literature, this document extrapolates from established methodologies for structurally similar pyrazole sulfonyl chlorides to present a robust framework for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a logical workflow for the utilization of this versatile chemical scaffold.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented. The following table summarizes its basic molecular properties.

| Property | Value | Source |

| CAS Number | 1006453-67-3 | [1][2] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [1] |

| Molecular Weight | 222.69 g/mol | [1] |

| Physical Form | Expected to be a solid | Inferred from similar compounds[3] |

| Solubility | Expected to be soluble in organic solvents like chloroform and dichloromethane | Inferred from synthetic protocols[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence: first, the synthesis of the pyrazole precursor, 3-methyl-1-propyl-1H-pyrazole, followed by its sulfonylation to yield the target compound. The following protocols are based on established and reliable methods for analogous pyrazole derivatives.[3]

Synthesis of 3-methyl-1-propyl-1H-pyrazole

This procedure is adapted from the general synthesis of N-alkylated pyrazoles.

Materials:

-

Propylhydrazine

-

Pentane-2,4-dione (Acetylacetone)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of pentane-2,4-dione (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add propylhydrazine (1 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methyl-1-propyl-1H-pyrazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

This protocol is adapted from a well-established method for the sulfonylation of substituted pyrazoles.[3]

Materials:

-

3-methyl-1-propyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Ice-water bath

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware under a nitrogen atmosphere

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 3-methyl-1-propyl-1H-pyrazole (1 equivalent) in chloroform.

-

Cool the solution in an ice-water bath to 0 °C.

-

Slowly add a solution of chlorosulfonic acid (approximately 5.5 equivalents) in chloroform to the stirred pyrazole solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir for 10-12 hours, monitoring the reaction by TLC.[3]

-

To the reaction mixture at 60 °C, add thionyl chloride (approximately 1.3 equivalents) dropwise over 20 minutes.[3]

-

Continue stirring at 60 °C for an additional 2 hours.[3]

-

Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

-

The crude product can be further purified by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the compound, showing the characteristic shifts for the methyl and propyl groups, as well as the pyrazole ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride (S=O) stretching frequencies.

Logical Workflow and Potential Reactions

The following diagram illustrates the synthetic pathway for this compound and highlights its potential as a versatile intermediate for further chemical transformations.

Caption: Synthetic pathway and potential applications of the target compound.

Conclusion

This compound represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. While specific experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and analogous transformations. The detailed protocols and logical workflow presented herein are intended to empower researchers to explore the potential of this and related pyrazole scaffolds in the development of novel therapeutic agents.

References

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrazole derivatives.[1] Pyrazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The sulfonyl chloride functional group is a versatile reactive handle, primarily used for the synthesis of sulfonamides, which are a prominent class of therapeutic agents. This document provides a technical overview of this compound, including its chemical properties, a representative synthesis protocol, and its potential applications in research and development.

Chemical Identity and Structure

Detailed chemical information for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1006453-67-3 | [2][3] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [2][4] |

| Molecular Weight | 222.69 g/mol | [2] |

| SMILES | CCCN1C=C(C(=N1)C)S(=O)(=O)Cl | [4] |

| InChI Key | MHMMJWSVCOHMGK-UHFFFAOYSA-N | [3] |

Structure:

Caption: 2D Structure of this compound.

Experimental Protocols

While specific experimental data for this compound is not extensively available in the cited literature, a general and representative protocol for the synthesis of analogous pyrazole-4-sulfonyl chlorides can be described. This typically involves a two-step process: the synthesis of the pyrazole core followed by chlorosulfonylation.

Synthesis of 1-propyl-3-methyl-1H-pyrazole

The synthesis of the pyrazole ring is a foundational step. A common method involves the condensation of a β-dicarbonyl compound with a substituted hydrazine. For the target molecule, this would involve the reaction of pentane-2,4-dione with propylhydrazine.

Materials:

-

Pentane-2,4-dione

-

Propylhydrazine (or its hydrochloride salt)

-

Solvent (e.g., ethanol, methanol)

-

Base (if using a hydrochloride salt, e.g., sodium acetate)

Procedure:

-

Dissolve propylhydrazine (or its salt and a base) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add pentane-2,4-dione to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, often by distillation or column chromatography, to yield 1-propyl-3-methyl-1H-pyrazole.

Chlorosulfonylation of 1-propyl-3-methyl-1H-pyrazole

The subsequent step is the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring. This is generally achieved by reacting the pyrazole with chlorosulfonic acid.

Materials:

-

1-propyl-3-methyl-1H-pyrazole

-

Chlorosulfonic acid

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

Procedure: [5]

-

In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool a solution of chlorosulfonic acid in the anhydrous solvent to 0°C.

-

Slowly add a solution of 1-propyl-3-methyl-1H-pyrazole in the same solvent to the cooled chlorosulfonic acid solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60°C) for several hours.

-

The reaction is carefully quenched by pouring it onto ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a library of pyrazole-4-sulfonamide derivatives. The general reaction to form the sulfonamide is the coupling of the sulfonyl chloride with a primary or secondary amine.

Caption: Synthesis of pyrazole-4-sulfonamides.

The resulting sulfonamides can be screened for various biological activities. Research on analogous pyrazole sulfonamides has indicated potential for:

-

Antiproliferative Activity: Derivatives of pyrazole-4-sulfonamides have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.[5]

-

Enzyme Inhibition: The pyrazole sulfonamide scaffold has been explored for the development of enzyme inhibitors. For instance, they have been investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory conditions.

-

Antimicrobial and Antifungal Activity: The broader class of pyrazole derivatives has shown promise as antimicrobial and antifungal agents.[6][7]

The propyl and methyl substituents on the pyrazole ring of the title compound can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Researchers can utilize this compound to generate novel chemical entities for screening in various disease models.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel pyrazole-4-sulfonamide derivatives. While detailed experimental and biological data for this specific compound are limited in publicly available literature, the established chemistry of pyrazole-4-sulfonyl chlorides provides a clear pathway for its utilization in the synthesis of diverse compound libraries. The proven therapeutic potential of the pyrazole sulfonamide scaffold makes this and related compounds attractive starting points for further investigation in drug discovery programs.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 1006453-67-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C7H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

Technical Guide: Solubility of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is limited. This guide provides a comprehensive overview of predicted solubility based on analogous compounds and presents a detailed experimental protocol for determining its solubility in various organic solvents.

Predicted Qualitative Solubility

Based on the known solubility of structurally similar compounds, such as 1-methyl-1H-pyrazole-4-sulfonyl chloride, a general qualitative solubility profile for this compound can be predicted. The presence of the propyl group may slightly increase its affinity for less polar solvents compared to its methyl analogue.

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. A close analog, 1-methyl-1H-pyrazole-4-sulfonyl chloride, is known to be soluble in dichloromethane, ethanol, and ether solvents[1]. This suggests that the target compound will likely be soluble in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents may be more limited.

For practical applications, a preliminary qualitative assessment is recommended to efficiently screen for suitable solvents before proceeding with quantitative analysis.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The polar sulfonyl chloride and pyrazole moieties are expected to interact favorably with these solvents. Dichloromethane is a known solvent for a similar compound[1]. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The compound is likely to be soluble in alcohols, which can engage in hydrogen bonding. Ethanol is a known solvent for a similar compound[1]. Caution is advised due to the potential for slow reaction (solvolysis) with the sulfonyl chloride group over time. |

| Ethers | Diethyl Ether, Dioxane | Soluble | Ether solvents are known to dissolve a similar pyrazole sulfonyl chloride[1]. |

| Aromatic | Toluene, Benzene | Moderately Soluble | The pyrazole ring and propyl group may provide sufficient nonpolar character for moderate solubility. |

| Nonpolar | Hexanes, Heptane | Sparingly Soluble to Insoluble | The polar nature of the sulfonyl chloride group is expected to limit solubility in nonpolar aliphatic hydrocarbons. |

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2] This protocol outlines the steps for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected anhydrous organic solvents

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed, dry evaporating dishes or vials

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

-

Desiccator

Procedure

-

Preparation:

-

Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the sulfonyl chloride.

-

Select the desired organic solvents for the solubility determination.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a clean, dry glass vial or flask. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining.

-

-

Equilibration:

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure thermodynamic equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the sample to expedite the separation of the solid and liquid phases.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any remaining solid microparticles.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtered solution. This can be achieved under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the evaporating dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

Calculation of Solubility

-

Mass of Dissolved Solute:

-

Subtract the initial weight of the empty evaporating dish/vial from the final weight to determine the mass of the dissolved this compound.

-

-

Solubility Calculation:

-

Divide the mass of the dissolved solute by the volume of the supernatant collected to express the solubility in units such as g/L or mg/mL.

Solubility (g/L) = Mass of residue (g) / Volume of supernatant (L)

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the gravimetric shake-flask method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

The Advent and Evolution of Pyrazole-4-Sulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry since its discovery by Ludwig Knorr in 1883.[1] Among the vast array of pyrazole derivatives, pyrazole-4-sulfonyl chlorides have emerged as pivotal intermediates in the synthesis of a multitude of biologically active compounds. Their utility lies in the reactive sulfonyl chloride moiety at the C4 position of the pyrazole ring, which allows for the facile introduction of a sulfonamide linkage, a key pharmacophore in numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of pyrazole-4-sulfonyl chlorides, alongside their significant applications in drug discovery, with a focus on experimental protocols and data presentation.

Historical Perspective and Discovery

While the pyrazole ring itself was first synthesized in 1883, the specific discovery of pyrazole-4-sulfonyl chlorides is not marked by a single seminal publication but rather an evolutionary process driven by the growing importance of sulfonamide-containing pharmaceuticals.[1] The initial methods for the sulfonation of aromatic compounds were often harsh and lacked regioselectivity. However, as the demand for specifically substituted pyrazole derivatives grew, more refined and direct methods for the introduction of the sulfonyl chloride group were developed. The primary and most enduring method involves the direct halosulfonation of a pre-formed pyrazole ring, a testament to the robustness of this synthetic approach.

Synthetic Methodologies

The synthesis of pyrazole-4-sulfonyl chlorides has evolved to offer various routes, accommodating a range of substituted pyrazole precursors. The most prevalent and historically significant method is the direct chlorosulfonation of pyrazoles.

Method 1: Direct Chlorosulfonation of Pyrazoles

This is the most common and direct approach for the synthesis of pyrazole-4-sulfonyl chlorides. It involves the reaction of a pyrazole derivative with a strong sulfonating agent, typically chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to ensure the formation of the sulfonyl chloride over the sulfonic acid.

General Reaction:

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [2]

-

A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

-

This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

-

The reaction mixture's temperature is then raised to 60 °C and stirring is continued for 10 hours.

-

Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over a period of 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the product.

Method 2: From Pyrazole-4-Sulfonic Acids

An alternative two-step method involves the initial sulfonation of the pyrazole to form the corresponding pyrazole-4-sulfonic acid, which is then converted to the sulfonyl chloride. This method can sometimes offer better control and milder conditions for the final chlorination step.

Experimental Protocol: General procedure for the conversion of a sulfonic acid to a sulfonyl chloride

-

The pyrazole-4-sulfonic acid is suspended in a suitable solvent such as dichloromethane.

-

A chlorinating agent, for example, phosphorus pentachloride or thionyl chloride, is added to the suspension.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction when using thionyl chloride.

-

The reaction mixture is stirred, often at reflux, until the conversion is complete, as monitored by TLC or other analytical methods.

-

The solvent and excess reagents are removed under reduced pressure, and the crude product is purified.

Method 3: From Primary Sulfonamides

A more recent and innovative approach enables the formation of sulfonyl chlorides from readily available primary sulfonamides. This "late-stage" functionalization is particularly valuable in drug discovery for the diversification of complex molecules.[3]

Experimental Protocol: Conversion of a primary sulfonamide to a sulfonyl chloride [4]

-

The primary sulfonamide (1.00 equiv) is dissolved in tert-butanol (0.1 M).

-

Pyry-BF4 (2.00 equiv) and magnesium chloride (2.55 equiv) are added to the solution.

-

The reaction mixture is heated at 60 °C for 3–5 hours.

-

The progress of the reaction is monitored by an appropriate analytical technique.

-

Upon completion, the reaction is worked up to isolate the pyrazole-4-sulfonyl chloride.

Quantitative Data on Synthesis

The efficiency of the synthesis of pyrazole-4-sulfonyl chlorides can vary depending on the specific substrate and the method employed. The following table summarizes some reported yields for different derivatives.

| Pyrazole Derivative | Synthetic Method | Reagents | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | Direct Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | 90 | [2] |

| 1,3,5-trimethyl-1H-pyrazole | Direct Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | 90 | [2] |

| 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | From Sulfonic Acid | Phosphorus pentachloride, DMF | 77 | [5] |

| Celecoxib (a primary sulfonamide) | From Primary Sulfonamide | Pyry-BF4, MgCl2 | 77 | [6] |

Application in Drug Discovery: Signaling Pathways

Pyrazole-4-sulfonyl chlorides are crucial building blocks for a number of marketed drugs. The resulting sulfonamide moiety often plays a critical role in the drug's mechanism of action by interacting with specific biological targets.

Celecoxib and the COX-2 Inhibition Pathway

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core with a benzenesulfonamide group. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[6][7]

Sildenafil and the cGMP Pathway

Sildenafil, widely known for treating erectile dysfunction, contains a pyrazole moiety fused to a pyrimidinone ring system with a sulfonamide group. It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][8] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent derivatization of pyrazole-4-sulfonyl chlorides.

Conclusion

Pyrazole-4-sulfonyl chlorides represent a versatile and highly valuable class of synthetic intermediates. Their history is intrinsically linked to the rise of sulfonamide-based drugs, and the evolution of their synthesis reflects the broader advancements in organic chemistry. The methodologies presented herein provide robust and adaptable routes to these key building blocks. As demonstrated by their role in the synthesis of impactful medicines like Celecoxib and Sildenafil, pyrazole-4-sulfonyl chlorides will undoubtedly continue to be a focal point for innovation in drug discovery and development, enabling the creation of novel therapeutics targeting a wide range of diseases.

References

- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. clinician.com [clinician.com]

- 7. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Experimental Overview of Pyrazole-4-Sulfonyl Chlorides and Their Derivatives

Introduction

Pyrazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for designing molecules with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The introduction of a sulfonyl chloride functional group at the 4-position of the pyrazole ring creates a highly reactive intermediate, pyrazole-4-sulfonyl chloride, which is a valuable precursor for the synthesis of a diverse library of sulfonamide derivatives.[5][6] This technical guide outlines the common methodologies for the synthesis, theoretical analysis, and biological evaluation of compounds structurally related to 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.

Synthesis and Reactivity

The synthesis of pyrazole-4-sulfonyl chlorides typically involves a two-step process starting from a corresponding pyrazole. The first step is the sulfonation of the pyrazole ring, followed by chlorination to yield the sulfonyl chloride. A common route for preparing pyrazole-4-sulfonamide derivatives involves reacting the pyrazole-4-sulfonyl chloride with a suitable amine in the presence of a base.[5][6]

Experimental Protocol: General Synthesis of Pyrazole-4-Sulfonamides

-

Dissolution: The desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM).

-

Addition: A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM is added dropwise to the amine solution at room temperature (25–30 °C).

-

Reaction: The reaction mixture is stirred for an extended period, typically 16 hours, at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude sulfonamide is then purified using column chromatography to obtain the final product.[5][6]

A generalized workflow for the synthesis and subsequent biological evaluation is depicted in the following diagram:

Caption: A schematic representation of the synthesis and evaluation pipeline for pyrazole-4-sulfonamide derivatives.

Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural and electronic properties of molecules like this compound.[3][7][8] These calculations can provide insights into the molecule's geometry, stability, and reactivity, which are valuable for understanding its chemical behavior and potential biological activity.

Key Computational Parameters:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles define the three-dimensional structure of the molecule.

-

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

Table 1: Representative Theoretical Data for a Pyrazole Derivative (Note: The following data are illustrative and not specific to this compound.)

| Parameter | Value |

| Geometric Parameters | |

| N1-N2 Bond Length | 1.35 Å |

| C3-N2 Bond Length | 1.33 Å |

| C4-S Bond Length | 1.78 Å |

| S-Cl Bond Length | 2.07 Å |

| N1-N2-C3 Bond Angle | 112.5° |

| C4-S-Cl Bond Angle | 105.8° |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Potential Biological Activity and Signaling Pathways

Pyrazole sulfonamides have been investigated for a range of biological activities, including as anti-inflammatory agents and for their antiproliferative effects on cancer cell lines.[1][5] For instance, some pyrazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.[3]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a pyrazole-based inhibitor.

Caption: A simplified diagram showing the potential inhibitory action of a pyrazole derivative on a kinase cascade.

Conclusion

While specific data on this compound remains to be published, the broader class of pyrazole-4-sulfonyl chlorides and their derivatives represents a promising area of research in medicinal chemistry. The synthetic accessibility of these compounds, combined with the potential for diverse biological activities, makes them attractive targets for further investigation. Theoretical calculations can play a crucial role in guiding the design and synthesis of novel derivatives with improved potency and selectivity. Future studies are warranted to explore the specific properties and potential applications of this compound.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 3-Methyl-1-Propyl-1H-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Derivatives of the pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. This technical guide focuses on the potential biological activities of 3-methyl-1-propyl-1H-pyrazole derivatives and their close structural analogs. While specific data on the 1-propyl substituted variants are limited in publicly available literature, this guide draws upon extensive research on analogous structures, particularly 1-phenyl-3-methyl-pyrazole derivatives, to provide a comprehensive overview of their potential in several key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with a number of compounds exhibiting cytotoxicity against various cancer cell lines. The mode of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| P25 | 1,3-diphenyl-1H-pyrazole derivative | A431 (Skin carcinoma) | 3.7 | [1] |

| SKMEL-28 (Melanoma) | 7.6 | [1] | ||

| SCC-12 (Squamous cell carcinoma) | 12.2 | [1] | ||

| A375 (Melanoma) | 14.3 | [1] | ||

| 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple-negative breast cancer) | 14.97 (24h) | [2][3][4] |

| 6.45 (48h) | [2][3][4] | |||

| 18c | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | HL-60 (Leukemia) | 8.43 | [5] |

| MDA-MB-231 (Breast cancer) | 12.54 | [5] | ||

| MCF-7 (Breast cancer) | 16.2 | [5] | ||

| 18g | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | MDA-MB-231 (Breast cancer) | 4.07 | [5] |

| HL-60 (Leukemia) | 10.43 | [5] | ||

| MCF-7 (Breast cancer) | 11.70 | [5] | ||

| 18h | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | MDA-MB-231 (Breast cancer) | 7.18 | [5] |

| HL-60 (Leukemia) | 8.99 | [5] | ||

| MCF-7 (Breast cancer) | 12.48 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours at 37°C to allow for cell attachment.

-

Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The old medium is aspirated from the wells, and 100 µL of the medium containing the test compounds is added. The plates are then incubated for a further 24 to 72 hours.

-

MTT Addition: A stock solution of MTT (5 mg/mL in PBS) is prepared. After the treatment period, 100 µL of the working MTT solution (diluted in media to a final concentration of 0.5 mg/mL) is added to each well. The plates are incubated for an additional 4 hours.

-

Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. After the 4-hour incubation, the medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway: Apoptosis Induction by Pyrazole Derivatives

Several studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[2][3][4][10]

Caption: Simplified intrinsic apoptosis pathway induced by pyrazole derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative | Escherichia coli | 0.25 | [11] |

| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [11] |

| Compound 2 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarbothioamide derivative | Aspergillus niger | 1 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[12][13][14][15][16]

-

Preparation of Inoculum: The test microorganism is cultured overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The pyrazole derivatives are dissolved in an appropriate solvent and then serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of pyrazole derivatives is depicted below.

Caption: General workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

The following table shows the in vivo anti-inflammatory activity of pyrazolone derivatives in the carrageenan-induced paw edema model.

| Compound ID | Structure | % Inhibition of Edema (3h) | Reference |

| 6a | 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one derivative | 78.06 | [17] |

| 6b | 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one derivative | 86.67 | [17] |

| 9b | 1-(benzenesulfonamide)-3-methyl-2-pyrazolin-5-one derivative | >70.56 | [17] |

| Diclofenac | Standard NSAID | 86.72 | [18] |

| Phenylbutazone | Standard NSAID | 70.56 | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[19][20][21][22][23]

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test pyrazole derivatives are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.

-

Induction of Inflammation: One hour after the administration of the test compounds, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX Enzyme Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[24][25]

Caption: Inhibition of prostaglandin synthesis by pyrazole derivatives via COX enzyme blockade.

Enzyme Inhibition

Beyond their effects on COX enzymes, pyrazole derivatives have been investigated as inhibitors of various other enzymes implicated in disease pathogenesis.

Data Presentation: Enzyme Inhibitory Activity of Pyrazole Derivatives

The following table lists the IC50 values of several pyrazole derivatives against different enzymes.

| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |

| Pyz-1 | 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide | α-glucosidase | 75.62 | [26] |

| α-amylase | 120.2 | [26] | ||

| Xanthine Oxidase | 24.32 | [26] | ||

| Pyz-2 | 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol | α-glucosidase | 95.85 | [26] |

| α-amylase | 119.3 | [26] | ||

| Xanthine Oxidase | 10.75 | [26] | ||

| P14 | Celecoxib analog | Tyrosinase | 15.9 | [1] |

| 18h | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | EGFR | 0.574 | [5] |

| HER2 | 0.253 | [5] | ||

| VEGFR2 | 0.135 | [5] | ||

| 5f | Pyridazine-pyrazole hybrid | COX-2 | 1.50 | [25] |

| 6f | Pyridazine-pyrazole hybrid | COX-2 | 1.15 | [25] |

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for determining the inhibitory activity of a compound against a specific enzyme is as follows:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare a stock solution of the enzyme, its substrate, and the pyrazole derivative to be tested.

-

Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the pyrazole derivative. A control reaction with no inhibitor is also prepared.

-

Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to each well.

-

Measurement of Activity: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer to detect a change in absorbance or fluorescence.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Logical Relationship: Types of Enzyme Inhibition

Pyrazole derivatives can inhibit enzymes through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.

References

- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. youtube.com [youtube.com]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

- 22. inotiv.com [inotiv.com]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, including a list of commercial suppliers, its chemical properties, a detailed synthesis protocol, and relevant pathway diagrams.

Introduction

This compound, with the CAS number 1006453-67-3, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common motif in many biologically active compounds. The presence of a sulfonyl chloride group makes this compound a reactive intermediate, particularly useful for the synthesis of various sulfonamides and other derivatives by reaction with nucleophiles such as amines. These resulting sulfonamides are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Commercial Availability

Several chemical suppliers offer this compound. The following table summarizes some of the key commercial sources for this compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemWhat | 1006453-67-3 | C₇H₁₁ClN₂O₂S | 222.69 |

| ChemicalBook | 1006453-67-3 | C₇H₁₁ClN₂O₂S | 222.69 |

| Matrix Scientific | 1006453-67-3 | C₇H₁₁ClN₂O₂S | 222.69 |

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published, some basic properties can be summarized from supplier information.

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂O₂S |

| Molecular Weight | 222.69 g/mol |

| Physical Form | Liquid |

| CAS Number | 1006453-67-3 |

Synthesis Pathway

The synthesis of this compound can be logically approached in two main stages: first, the synthesis of the pyrazole precursor, 1-propyl-3-methyl-1H-pyrazole, followed by its chlorosulfonation.

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for the synthesis of analogous pyrazole sulfonyl chlorides.[1] These protocols should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

This procedure is adapted from the synthesis of similar N-alkylated pyrazoles.

Materials:

-

3-Methyl-1H-pyrazole

-

Propyl bromide (or iodide)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add propyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-propyl-3-methyl-1H-pyrazole.

Part 2: Synthesis of this compound

This protocol is based on the chlorosulfonation of a similar pyrazole derivative.[1]

Materials:

-

1-Propyl-3-methyl-1H-pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Ice-water

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of chlorosulfonic acid (5.5 eq) in chloroform to 0 °C in an ice bath.

-

Slowly add a solution of 1-propyl-3-methyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

-

To the reaction mixture at 60 °C, add thionyl chloride (1.3 eq) dropwise over 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified if necessary, though it is often used directly in subsequent reactions.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of the target compound is depicted below.

Caption: A streamlined workflow for the synthesis of the target compound.

Conclusion

This compound is a commercially available and synthetically accessible building block for chemical research and drug discovery. The provided protocols, adapted from reliable literature sources for analogous compounds, offer a practical guide for its laboratory-scale preparation. As with any chemical synthesis, appropriate safety precautions and analytical characterization of the products are essential. Further research into the specific reaction conditions and purification methods for this particular compound may be necessary to optimize the yield and purity for specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and their roles in a wide array of therapeutic agents. The synthesis of sulfonamides is a fundamental reaction in drug discovery and development. This document provides a detailed protocol for the synthesis of sulfonamides via the reaction of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine. The pyrazole moiety is a common scaffold in pharmacologically active molecules, making this building block particularly relevant for the creation of novel drug candidates.

Reaction Principle

The synthesis involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a representative amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

-

NMR spectrometer and/or LC-MS for analysis

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir the mixture at room temperature for 5 minutes.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Reaction: Slowly add the solution of the sulfonyl chloride to the stirred amine solution at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding 10 volumes of cold water to the reaction mixture and stir for 10 minutes.[1] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[2]

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| This compound | 222.69 | 1.0 | 1.0 | 222.7 mg |

| Amine (e.g., Morpholine) | 87.12 | 1.0 | 1.0 | 87.1 mg (87 µL) |

| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 1.5 | 193.9 mg (260 µL) |

| Anhydrous Dichloromethane (DCM) | - | - | - | 5 mL |

Note: The actual yield will vary depending on the specific amine used and the efficiency of the purification.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of sulfonamides.

Signaling Pathway (General Reaction Scheme)

Caption: General reaction scheme for sulfonamide synthesis.

Safety Precautions

-

Sulfonyl chlorides are moisture-sensitive and can release corrosive hydrochloric acid upon contact with water.[3] Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Diisopropylethylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the equivalents of the sulfonyl chloride slightly (1.1-1.2 eq).[3] Ensure all reagents and solvents are anhydrous, as moisture can decompose the sulfonyl chloride.

-

Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., 40 °C) may be beneficial. However, monitor for potential side reactions.

-

Side Reactions: For primary amines, di-sulfonylation can be a side reaction. This can be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution.[3]

Applications in Drug Discovery

The protocol described provides a versatile method for synthesizing a library of novel pyrazole sulfonamides. These compounds can be screened for a variety of biological activities. The structural diversity can be easily expanded by varying the amine coupling partner, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride as a versatile building block in medicinal chemistry. The protocols and data presented are based on closely related pyrazole-4-sulfonamide analogs and are intended to serve as a foundational guide for the synthesis and evaluation of novel therapeutic agents.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The sulfonamide functional group is another critical pharmacophore known for its strong hydrogen bonding capabilities and its presence in a variety of clinically approved drugs.[2] The combination of these two moieties in 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide derivatives presents a promising avenue for the discovery of novel drug candidates. This compound is a key intermediate for the synthesis of these derivatives, allowing for the introduction of diverse functionalities through reaction with various amines.

Key Applications in Medicinal Chemistry

Derivatives of pyrazole-4-sulfonyl chlorides have shown significant potential in several therapeutic areas:

-

Anticancer Agents: Pyrazole sulfonamides have been investigated for their antiproliferative activity against various cancer cell lines.[1][3] They can exert their effects through the inhibition of key signaling pathways involved in cancer cell growth and survival.

-

Enzyme Inhibitors: This class of compounds has demonstrated potent inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs) and kinases.[4][5] Inhibition of these enzymes is a validated strategy for the treatment of diseases such as glaucoma, edema, and cancer.

-

Antimicrobial Agents: The pyrazole and sulfonamide moieties are present in several known antibacterial and antifungal agents, suggesting the potential for derivatives of this compound in this area.[6]

Experimental Protocols

The following protocols are generalized from methodologies reported for analogous pyrazole-4-sulfonyl chlorides and can be adapted for this compound.

Protocol 1: Synthesis of this compound (Analogous Synthesis)

This protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]

Materials:

-

3-methyl-1-propyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1-propyl-1H-pyrazole (1 equivalent) in chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to the stirred pyrazole solution.

-

After the addition is complete, gradually warm the reaction mixture to 60 °C and stir for 10 hours.

-

To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60 °C over 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Synthesis of N-substituted-3-methyl-1-propyl-1H-pyrazole-4-sulfonamides

This protocol describes the general procedure for coupling the sulfonyl chloride with a primary or secondary amine.[1][7]

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the desired amine (1.05 equivalents) in DCM.

-

Add DIPEA (1.5 equivalents) to the solution at room temperature (25-30 °C).

-

Slowly add a solution of this compound (1.0 equivalent) in DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted-3-methyl-1-propyl-1H-pyrazole-4-sulfonamide.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Analogous Assay)

This protocol is based on the spectrophotometric assay for determining the inhibitory activity of sulfonamides against human carbonic anhydrase (hCA) isoforms.[4]

Materials:

-

Synthesized pyrazole sulfonamide derivatives

-

Human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)

-

Tris-HCl buffer (pH 7.4)

-

4-Nitrophenyl acetate (substrate)

-

Microplate reader

Procedure:

-

Prepare stock solutions of the synthesized compounds in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution to achieve the desired final concentrations.

-

Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate (4-nitrophenyl acetate).

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of 4-nitrophenol.

-

Calculate the percentage of inhibition for each compound concentration.

-